Cas no 101258-60-0 (1-Propanamine,2-chloro-N-(2-chloropropyl)-N-methyl-, hydrochloride (1:1))
101258-60-0 structure
Product Name:1-Propanamine,2-chloro-N-(2-chloropropyl)-N-methyl-, hydrochloride (1:1)
CAS No:101258-60-0
MF:C7H16Cl3N
MW:220.567639350891
CID:202375
PubChem ID:58236
Update Time:2025-04-19
1-Propanamine,2-chloro-N-(2-chloropropyl)-N-methyl-, hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
-
- 1-Propanamine,2-chloro-N-(2-chloropropyl)-N-methyl-, hydrochloride (1:1)
- bis(2-chloropropyl)-methylazanium,chloride
- 2-Chloro-N-(2-chloropropyl)-N-methyl-1-propanamine hydrochloride
- N,N-bis(2-chloropropyl)-N-methylammonium chloride
- N-Methyl-bis(2-chloropropyl)amine hydrochloride
- 101258-60-0
- DIPROPYLAMINE, 2,2'-DICHLORO-N-METHYL-, HYDROCHLORIDE
- 2,2'-Dichloro-N-methyldipropylamine hydrochloride
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- Inchi: 1S/C7H15Cl2N.ClH/c1-6(8)4-10(3)5-7(2)9;/h6-7H,4-5H2,1-3H3;1H
- InChI Key: ZZRBIKAWEWFTIB-UHFFFAOYSA-N
- SMILES: ClC(C)C[NH+](C)CC(C)Cl.[Cl-]
Computed Properties
- Exact Mass: 219.03508
- Monoisotopic Mass: 219.034833
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 77.7
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 4.4
Experimental Properties
- Boiling Point: 149.3°Cat760mmHg
- Flash Point: 44.1°C
- PSA: 5.9
- LogP: 2.97480
1-Propanamine,2-chloro-N-(2-chloropropyl)-N-methyl-, hydrochloride (1:1) Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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